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Compound of Interest

Compound Name: Cyclotriazadisulfonamide

Cat. No.: B10831247 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the quantitative structure-activity relationship

(QSAR) analysis of Cyclotriazadisulfonamide (CADA) analogs, a class of compounds known

for their anti-HIV activity through the down-modulation of the CD4 receptor. These notes

include a summary of quantitative data, detailed experimental protocols for key assays, and

visualizations of relevant biological pathways and experimental workflows.

Introduction
Cyclotriazadisulfonamide (CADA) is a macrocyclic compound that inhibits HIV entry into host

cells by down-modulating the CD4 receptor, the primary receptor for the virus.[1][2] This unique

mechanism of action makes CADA and its analogs promising candidates for the development

of novel anti-HIV therapies. QSAR studies are crucial in understanding the relationship

between the chemical structure of these analogs and their biological activity. By identifying key

structural features that influence potency, QSAR models can guide the design of new, more

effective CADA derivatives with improved pharmacological profiles.

The anti-HIV activity of CADA analogs is strongly correlated with their ability to down-modulate

CD4 expression.[1][3] The proposed mechanism involves the inhibition of the co-translational

translocation of the CD4 protein into the endoplasmic reticulum, which is mediated by the

interaction of CADA with the Sec61 translocon channel.[4][5][6] Three-dimensional QSAR (3D-
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QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative

Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in elucidating the

structural requirements for potent CD4 down-modulation.[7][8] These studies have revealed

that the steric bulk of the tail group and, to a lesser extent, the sidearms are major

determinants of the biological activity of this class of compounds.[7]

Quantitative Data Summary
The following tables summarize the quantitative data for a series of pyridine-fused CADA

analogs, including their potency in CD4 down-modulation, anti-HIV activity, and cytotoxicity.

Table 1: CD4 Down-Modulation, Anti-HIV Potency, and Cytotoxicity of Pyridine-Fused CADA

Analogs[1]
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Compound Structure
CD4 Down-
Modulation
IC₅₀ (µM)

Anti-HIV (HIV-1
NL4.3) IC₅₀
(µM)

Cytotoxicity
CC₅₀ (µM)

1 (CADA)
Benzyl-tailed

reference
0.23 ± 0.04 0.18 ± 0.03 > 162

3a (SH28)
4-Ethylpyridine

fused
0.15 ± 0.02 0.12 ± 0.01 > 155

18
20-membered

macrocycle
> 10 > 10 > 100

20

bis(4-

dimethylaminobe

nzenesulfonamid

e)

0.08 ± 0.01 0.06 ± 0.01 85 ± 5

23 Acridine fused 0.45 ± 0.08 0.35 ± 0.05 > 100

25a
4-Propylpyridine

fused
0.11 ± 0.02 0.09 ± 0.01 > 150

25b
4-Butylpyridine

fused
0.09 ± 0.01 0.07 ± 0.01 > 145

25c

4-

Isobutylpyridine

fused

0.10 ± 0.01 0.08 ± 0.01 > 148

25d
4-Phenylpyridine

fused
0.12 ± 0.02 0.10 ± 0.01 > 140

27a

4-

Hydroxypyridine

fused

0.55 ± 0.09 0.42 ± 0.06 > 120

27b

4-

Methoxypyridine

fused

0.38 ± 0.06 0.30 ± 0.04 > 130

27c
4-Ethoxypyridine

fused
0.29 ± 0.04 0.22 ± 0.03 > 135
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27d

4-

Propoxypyridine

fused

0.21 ± 0.03 0.16 ± 0.02 > 140

27e
4-Butoxypyridine

fused
0.18 ± 0.03 0.14 ± 0.02 > 142

Data presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of CADA analogs and the workflows

for their QSAR analysis and biological evaluation.
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Caption: Mechanism of action of CADA analogs.
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Caption: General workflow for 3D-QSAR analysis.
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Caption: Workflow for biological evaluation.

Experimental Protocols
Protocol 1: CD4 Down-Modulation Assay[1]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of CADA analogs for CD4

receptor down-modulation.
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Materials:

Chinese hamster ovary (CHO) cells stably expressing a CD4-YFP (Yellow Fluorescent

Protein) fusion protein.

Cell culture medium (e.g., DMEM supplemented with 10% FBS, antibiotics).

CADA analogs dissolved in DMSO.

Phosphate-buffered saline (PBS).

1% Formaldehyde in PBS.

Flow cytometer.

Procedure:

Cell Seeding: Seed CHO-CD4-YFP cells in appropriate cell culture plates and allow them to

adhere overnight.

Compound Treatment: Prepare serial dilutions of the CADA analogs in cell culture medium.

Add the diluted compounds to the cells. Include a DMSO-only control.

Incubation: Incubate the treated cells for 24 hours at 37°C in a humidified atmosphere with

5% CO₂.

Cell Harvesting and Fixation:

Wash the cells with PBS.

Harvest the cells (e.g., by trypsinization).

Fix the cells by resuspending them in 1% formaldehyde in PBS.

Flow Cytometry Analysis:

Acquire data on a flow cytometer, measuring the YFP fluorescence intensity.

Analyze the data using appropriate software (e.g., FlowJo).
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Data Analysis:

Calculate the mean fluorescence intensity (MFI) for each sample.

Express the MFI of treated cells as a percentage of the MFI of the DMSO control (after

subtracting the background MFI of non-transfected cells).

Determine the IC₅₀ value, the concentration at which a 50% reduction in CD4-YFP

expression is observed, by plotting the percentage of CD4 expression against the

compound concentration and fitting the data to a dose-response curve.

Protocol 2: Anti-HIV Activity Assay in MT-4 Cells[2][9]
Objective: To determine the IC₅₀ of CADA analogs for the inhibition of HIV-1 replication.

Materials:

MT-4 cells.

HIV-1 stock (e.g., NL4.3 strain).

RPMI 1640 medium supplemented with 10% FBS and antibiotics.

CADA analogs dissolved in DMSO.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

Solubilization buffer (e.g., acidified isopropanol).

96-well microtiter plates.

Plate reader.

Procedure:

Cell and Virus Preparation:

Culture MT-4 cells in RPMI 1640 medium.
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Prepare a suitable dilution of the HIV-1 stock.

Infection and Treatment:

In a 96-well plate, mix MT-4 cells with the HIV-1 stock.

Immediately add serial dilutions of the CADA analogs to the infected cell suspension.

Include mock-infected cells and infected, untreated cells as controls.

Incubation: Incubate the plates for 4-5 days at 37°C in a humidified atmosphere with 5%

CO₂.

MTT Assay:

Add MTT solution to each well and incubate for a few hours until formazan crystals are

formed.

Add solubilization buffer to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate

reader.

Data Analysis:

The absorbance is proportional to the number of viable cells.

Calculate the percentage of cell viability for each compound concentration relative to the

mock-infected control.

Determine the IC₅₀ value, the concentration at which 50% of the cells are protected from

the cytopathic effect of the virus, by plotting the percentage of cell viability against the

compound concentration and fitting the data to a dose-response curve.

Protocol 3: 3D-QSAR (CoMFA/CoMSIA) Modeling
(Generalized)[7][8][10]
Objective: To develop 3D-QSAR models to correlate the structural features of CADA analogs

with their biological activity.
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Software:

Molecular modeling software (e.g., SYBYL).

Procedure:

Dataset Preparation:

Compile a dataset of CADA analogs with their corresponding biological activity data (pIC₅₀

= -log(IC₅₀)).

Divide the dataset into a training set for model generation and a test set for model

validation.

Molecular Modeling and Alignment:

Generate 3D structures of all analogs and optimize their geometry using energy

minimization.

Align the molecules based on a common substructure or a template molecule. For CADA

analogs, the solid-state structure of CADA can be used as a template.[7]

CoMFA Field Calculation:

Place the aligned molecules in a 3D grid.

At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulombic)

interaction energies between a probe atom (e.g., sp³ carbon with a +1 charge) and each

molecule.

CoMSIA Field Calculation:

In addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor,

and hydrogen bond acceptor fields using a Gaussian function.

Statistical Analysis:
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Use Partial Least Squares (PLS) analysis to generate a linear equation correlating the

calculated field values (independent variables) with the biological activity (dependent

variable).

Model Validation:

Internal Validation: Use the leave-one-out cross-validation method to assess the predictive

power of the model (q² value).

External Validation: Predict the activity of the test set compounds and compare the

predicted values with the experimental values (r²_pred).

Visualization and Interpretation:

Visualize the results as 3D contour maps to identify regions where modifications to the

molecular structure would likely increase or decrease biological activity. Green contours

typically indicate regions where bulky groups are favored, while yellow contours indicate

regions where bulky groups are disfavored. For electrostatic fields, blue contours indicate

regions where positive charges are favored, and red contours indicate regions where

negative charges are favored.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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